1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-
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Overview
Description
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-7-carboxylic acid derivatives, while reduction may produce various benzimidazole alcohols .
Scientific Research Applications
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-2-carboxylic acid
- Methyl 2-ethoxybenzimidazole-7-carboxylate
- 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-methyl-
Uniqueness
1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C32H28N6O4 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
2-ethoxy-3-[[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C32H28N6O4/c1-3-42-32-33-28-10-6-9-27(31(39)40)29(28)37(32)19-21-11-15-23(16-12-21)25-7-4-5-8-26(25)30-34-35-36-38(30)20-22-13-17-24(41-2)18-14-22/h4-18H,3,19-20H2,1-2H3,(H,39,40) |
InChI Key |
RBXMXOKQYCSHTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5CC6=CC=C(C=C6)OC)C(=O)O |
Origin of Product |
United States |
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